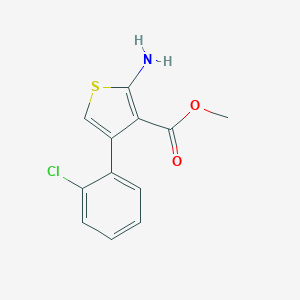

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-12(15)10-8(6-17-11(10)14)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMQOSDBGOSLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358023 | |

| Record name | methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-11-4 | |

| Record name | methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Guide to the Synthesis and Characterization of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the prevalent synthetic methodology, experimental protocols, and the analytical techniques used for its characterization.

Introduction

2-Aminothiophene derivatives are a significant class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their structural versatility and ability to interact with various biological targets make them a focal point in the development of new therapeutic agents. Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, with its specific substitution pattern, presents a scaffold with potential for further chemical modification and exploration of its pharmacological profile.

Synthesis via the Gewald Reaction

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including the title compound, is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an active methylene compound (typically an α-cyanoester or α-cyanoketone), and elemental sulfur in the presence of a basic catalyst.

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

Proposed Signaling Pathway for the Gewald Reaction

The following diagram illustrates the generally accepted mechanism of the Gewald reaction for the synthesis of a 2-aminothiophene.

Caption: Generalized mechanism of the Gewald aminothiophene synthesis.

Experimental Protocols

Synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Materials:

-

2-Chlorobenzaldehyde

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine or another suitable base (e.g., triethylamine, piperidine)

-

Ethanol or Methanol (solvent)

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

Procedure:

-

To a solution of 2-chlorobenzaldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of morpholine.

-

Stir the mixture at room temperature for 30 minutes.

-

To this mixture, add elemental sulfur (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water and stir.

-

The precipitated solid product is collected by vacuum filtration.

-

The crude product is then washed with cold water and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Spectra are typically recorded using KBr pellets or as a thin film on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to elucidate the molecular structure. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Characterization Data

The following table summarizes the key physical and predicted spectroscopic data for Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate.

| Property | Data |

| Molecular Formula | C₁₂H₁₀ClNO₂S |

| Molecular Weight | 281.75 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | 93-95 °C (predicted) |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and moderately soluble in alcohols. |

| ¹H NMR (predicted) | Signals corresponding to the aromatic protons (multiplet), the thiophene proton (singlet), the amino protons (broad singlet), and the methyl ester protons (singlet). |

| ¹³C NMR (predicted) | Signals for the aromatic carbons, the thiophene ring carbons, the ester carbonyl carbon, and the methyl ester carbon. |

| IR (KBr, cm⁻¹) (predicted) | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C=C stretching (aromatic and thiophene rings), and C-Cl stretching. |

| Mass Spectrum (m/z) | A molecular ion peak [M]⁺ corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and characterization of the title compound.

Caption: A typical workflow for the synthesis and characterization process.

Conclusion

This guide has outlined the synthesis and characterization of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate. The Gewald reaction stands as the primary and most efficient synthetic route. Comprehensive characterization using a suite of analytical techniques is essential to confirm the structure and purity of the final compound, which holds potential for applications in drug discovery and development. Researchers are encouraged to use this guide as a foundation for their work, with the understanding that optimization of the provided experimental protocols may be necessary.

"physicochemical properties of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate"

A Technical Guide to Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Physicochemical Properties of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

This document provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and molecular identifiers for Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate. This compound belongs to the 2-aminothiophene class of heterocyclic molecules, which are recognized as important scaffolds in medicinal chemistry and materials science.[1][2][3] 2-aminothiophene derivatives are building blocks for various fused heterocyclic systems, such as thienopyrimidines, which have been investigated as kinase inhibitors and for other therapeutic applications.[3][4]

Physicochemical and Identification Data

The fundamental properties of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate are summarized below. These identifiers are crucial for accurate substance registration, database searching, and regulatory compliance.

Data Summary Table

| Property | Value | Source |

| IUPAC Name | Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | N/A |

| CAS Number | 350997-11-4 | [5] |

| Molecular Formula | C₁₂H₁₀ClNO₂S | [5] |

| Molecular Weight | 267.73 g/mol | [5] |

| Melting Point | 93-95 °C | [5] |

| Predicted Density | ~1.36 g/cm³ | [5] |

| Synonyms | 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid methyl ester; Methyl 2-amino-4-(2-chlorophenyl)-3-thiophenecarboxylate | [5] |

Synthesis and Experimental Protocols

The primary method for synthesizing polysubstituted 2-aminothiophenes, including the title compound, is the Gewald Aminothiophene Synthesis .[6][7] This multicomponent reaction offers a direct and efficient route to this important heterocyclic core.[1][7]

The Gewald Reaction: General Mechanism

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur, typically in the presence of a basic catalyst.[1][6]

The mechanism proceeds through two key stages:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone) and the active methylene group of the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[1][6]

-

Sulfur Addition and Cyclization: Elemental sulfur adds to the intermediate, followed by an intramolecular cyclization and subsequent tautomerization (aromatization) to yield the final 2-aminothiophene product.[6]

Experimental Protocol: Gewald Synthesis of the Title Compound

While a specific protocol for CAS 350997-11-4 was not found, the following is a representative experimental methodology based on established Gewald reaction procedures for analogous structures.[2][8]

Reactants:

-

Carbonyl: 2'-Chloroacetophenone

-

α-Cyanoester: Methyl cyanoacetate

-

Sulfur: Elemental Sulfur (S₈)

-

Base: Triethylamine (TEA) or Morpholine

-

Solvent: Ethanol or Dioxane

Procedure:

-

To a solution of 2'-chloroacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in absolute ethanol, add elemental sulfur (1 equivalent).

-

Add a catalytic amount of triethylamine (e.g., 0.5 equivalents) to the mixture.

-

Stir the reaction mixture at a controlled temperature, typically between 50°C and reflux, for 3-6 hours.[2][8] Reaction progress should be monitored using Thin Layer Chromatography (TLC). Microwave irradiation has been shown to improve yields and reduce reaction times for this transformation.[6]

-

Upon completion, cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.[2]

-

The precipitated solid product is collected by vacuum filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) to yield pure Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate.[1]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical frameworks associated with the title compound.

Diagram: Synthesis Workflow via Gewald Reaction

Caption: Synthesis workflow for the target compound via the Gewald reaction.

Diagram: Molecular Identifier Relationships

References

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-amino-3-thiophenecarboxylate - High purity | EN [georganics.sk]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Methyl2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | CAS 350997-11-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

"Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate CAS number and structure"

CAS Number: 350997-11-4

Structure:

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, a substituted aminothiophene derivative of interest to researchers, scientists, and professionals in drug development. This document covers the compound's chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis via the Gewald reaction, and its potential applications as a precursor for pharmacologically active thienopyrimidines, particularly as kinase inhibitors and cytostatic agents. While specific experimental data on the biological activity and affected signaling pathways of the title compound are not extensively available in public literature, this guide draws upon data from closely related analogs to provide insights into its potential therapeutic relevance.

Introduction

Substituted 2-aminothiophenes are a versatile class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry. Their structural motif is present in a variety of biologically active molecules. Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, in particular, holds promise as a key intermediate for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological activities, including kinase inhibition and cytostatic effects. The presence of a 2-chlorophenyl group at the 4-position of the thiophene ring is a key structural feature that can influence the biological activity of its derivatives.

Physicochemical Properties

A summary of the known physicochemical properties of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is presented in Table 1.

Table 1: Physicochemical Data for Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate [1]

| Property | Value |

| CAS Number | 350997-11-4 |

| Molecular Formula | C₁₂H₁₀ClNO₂S |

| Molecular Weight | 267.73 g/mol |

| Melting Point | 93-95 °C |

| Appearance | Solid (predicted) |

| Density | ~1.36 g/cm³ (predicted) |

Synthesis

The primary method for the synthesis of 2-aminothiophenes is the Gewald reaction. This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

General Experimental Protocol for Gewald Reaction

While a specific protocol for the title compound is not detailed in the literature, a general procedure for the synthesis of similar 4-aryl-2-aminothiophene-3-carboxylates via the Gewald reaction is as follows:

Scheme 1: General Synthesis via Gewald Reaction

Caption: Gewald reaction for the synthesis of the target compound.

Materials:

-

2-Chloroacetophenone

-

Methyl cyanoacetate

-

Elemental sulfur

-

A suitable base (e.g., morpholine or triethylamine)

-

A suitable solvent (e.g., ethanol or methanol)

Procedure:

-

To a solution of 2-chloroacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).

-

Slowly add the base (catalytic amount) to the reaction mixture with stirring.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate.

Spectroscopic Data (Predicted and Analog-Based)

Table 2: Predicted and Analog-Based ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 4H | Ar-H |

| ~6.0 | s | 2H | NH ₂ |

| ~5.8 | s | 1H | Thiophene-H |

| ~3.8 | s | 3H | -OCH ₃ |

Table 3: Predicted and Analog-Based ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C =O |

| ~164 | Thiophene-C -NH₂ |

| ~140-127 | Ar-C |

| ~137 | Thiophene-C -Ar |

| ~106 | Thiophene-C -H |

| ~103 | Thiophene-C -COOCH₃ |

| ~51 | -OC H₃ |

Table 4: Predicted and Analog-Based IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Peaks/Signals |

| IR (cm⁻¹) | ~3400-3300 (N-H stretching), ~1680 (C=O stretching), ~1600 (C=C stretching) |

| Mass Spectrometry (m/z) | Predicted [M]+ at 267.01 |

Applications in Drug Development

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a valuable precursor for the synthesis of thienopyrimidines, which are known to exhibit a range of biological activities.

Synthesis of Thienopyrimidine Derivatives

The 2-amino group of the title compound can readily undergo cyclization reactions with various reagents to form the pyrimidine ring of the thienopyrimidine scaffold.

Scheme 2: General Synthesis of Thienopyrimidines

Caption: Synthesis of thienopyrimidines from the title compound.

Potential as Kinase Inhibitors

Thienopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The general structure of these inhibitors often involves the thienopyrimidine core with various substituents to achieve selectivity and potency. While direct evidence for the title compound's derivatives is limited, related structures have shown inhibitory activity against kinases such as Aurora kinases and others involved in cell cycle regulation and signal transduction.

Potential as Cytostatic Agents

Derivatives of 2-aminothiophenes have demonstrated selective cytostatic activity against various cancer cell lines. This suggests that compounds derived from Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate could also possess antiproliferative properties. The mechanism of action for related compounds often involves the induction of apoptosis or cell cycle arrest.

Signaling Pathways (Hypothesized)

Based on the known activities of related thienopyrimidine compounds, it is hypothesized that derivatives of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate could modulate key signaling pathways implicated in cancer progression.

Caption: Hypothesized mechanism of kinase inhibition.

Conclusion

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a synthetically accessible and valuable intermediate for the development of novel therapeutic agents. Its potential for elaboration into a diverse range of thienopyrimidine derivatives makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. Further investigation into the biological activities of its derivatives is warranted to fully elucidate their therapeutic potential.

References

Spectroscopic Characterization of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

Compound Name: Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

-

CAS Number: 350997-11-4[1]

-

Molecular Formula: C₁₂H₁₀ClNO₂S[1]

-

Molecular Weight: 267.73 g/mol [1]

-

Melting Point: 93-95 °C[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate. These predictions are based on the analysis of its functional groups and data from analogous 2-aminothiophene derivatives.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 4H | Ar-H (chlorophenyl ring) |

| ~ 6.3 | Singlet | 1H | Thiophene-H |

| ~ 5.9 | Broad Singlet | 2H | -NH₂ |

| ~ 3.8 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C =O (ester) |

| ~ 160 | Thiophene C -NH₂ |

| ~ 140 | Thiophene C -Ar |

| ~ 135 | Ar-C -Cl |

| ~ 125 - 132 | Ar-C H |

| ~ 115 | Thiophene C -H |

| ~ 105 | Thiophene C -COOCH₃ |

| ~ 51 | -OC H₃ |

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~ 1670 | Strong | C=O stretch (ester) |

| ~ 1600 | Medium | N-H bend |

| 1550 - 1450 | Medium to Strong | C=C stretch (aromatic and thiophene) |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Adduct |

| 267/269 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 236/238 | [M - OCH₃]⁺ |

| 208/210 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

The Gewald Synthesis of Polysubstituted Thiophenes: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Gewald three-component reaction, first reported by Karl Gewald in 1966, stands as a cornerstone in heterocyclic chemistry for the synthesis of highly functionalized 2-aminothiophenes. This one-pot multicomponent reaction brings together a carbonyl compound (an aldehyde or ketone), an active methylene compound (such as an α-cyanoester or malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2] The resulting polysubstituted 2-aminothiophenes are pivotal structural motifs in a vast array of biologically active compounds, finding applications in agrochemicals, dyes, and most notably, in the pharmaceutical industry as small molecule inhibitors.[3][4] Their significance is underscored by their presence in drugs such as the antipsychotic olanzapine and the anti-inflammatory agent tinoridine.[3] This technical guide provides an in-depth exploration of the Gewald synthesis, encompassing its mechanism, quantitative data on reaction parameters, detailed experimental protocols, and a visual representation of the reaction pathways and workflows.

Core Reaction Mechanism

The generally accepted mechanism of the Gewald synthesis proceeds through a sequence of three key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound.[2][5] The base, typically a secondary or tertiary amine like morpholine or triethylamine, deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[6]

-

Sulfur Addition (Michael Addition): Elemental sulfur, often activated by the amine base, undergoes a nucleophilic attack by the enolate of the Knoevenagel adduct. This Michael-type addition forms a sulfurated intermediate. The precise mechanism of sulfur activation and addition is complex and can involve the formation of polysulfide intermediates.[6][7]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. A subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.[2][5]

Below is a diagram illustrating the logical flow of the Gewald synthesis mechanism.

References

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gewald_reaction [chemeurope.com]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate: A Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide

Abstract

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative that has emerged as a valuable heterocyclic building block in medicinal chemistry. Its unique structural framework, featuring a thiophene core with strategically positioned amino, ester, and a 2-chlorophenyl moiety, provides a versatile scaffold for the synthesis of a diverse range of fused heterocyclic systems. This guide delves into the synthesis, chemical properties, and, most importantly, the application of this compound as a precursor to pharmacologically active molecules, particularly thieno[2,3-d]pyrimidines. Detailed experimental protocols, quantitative data on the biological activities of its derivatives, and graphical representations of synthetic pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the 2-aminothiophene ring system allows for facile derivatization and the construction of fused heterocycles, leading to the development of novel therapeutic agents. Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, in particular, offers a strategic combination of functional groups that can be readily manipulated to generate libraries of compounds for biological screening. The presence of the 2-chlorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final molecules through steric and electronic effects.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 350997-11-4 | |

| Molecular Formula | C₁₂H₁₀ClNO₂S | |

| Molecular Weight | 267.73 g/mol | |

| Melting Point | 93-95 °C | |

| Appearance | Solid | |

| Predicted Density | ~1.36 g/cm³ |

Synthesis

The primary and most efficient method for the synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is the Gewald three-component reaction . This one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2]

Experimental Protocol: Gewald Synthesis

Reactants:

-

2'-Chloroacetophenone

-

Methyl cyanoacetate

-

Elemental Sulfur

-

Morpholine (or another suitable base like triethylamine or piperidine)

-

Methanol (or ethanol)

Procedure:

-

To a stirred solution of 2'-chloroacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in methanol, add elemental sulfur (1.1 equivalents).

-

To this mixture, add morpholine (1.5 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux (approximately 60-70 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate as a crystalline solid.

Reaction Workflow

Spectroscopic Data (Predicted)

While specific experimental spectra for Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate were not found in the search results, the following data can be predicted based on the analysis of similar 2-aminothiophene derivatives.[4][5][6]

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.50 (m, 4H, Ar-H), 6.10 (s, 2H, NH₂), 5.90 (s, 1H, thiophene C5-H), 3.85 (s, 3H, OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.0 (C=O), 164.0 (thiophene C2-N), 137.0, 134.0, 131.0, 129.0, 128.0, 127.0 (Ar-C), 107.0 (thiophene C3), 103.0 (thiophene C5), 51.5 (OCH₃). |

| IR (KBr, cm⁻¹) | ν: 3450-3300 (NH₂ stretching), 3100-3000 (Ar C-H stretching), 2950 (Aliphatic C-H stretching), 1680 (C=O stretching), 1620 (NH₂ bending), 1580, 1480 (C=C stretching). |

| Mass Spec. (EI) | m/z: 267/269 [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes). |

Application as a Heterocyclic Building Block: Synthesis of Thieno[2,3-d]pyrimidines

The primary utility of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate lies in its role as a precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer and antimicrobial effects.[7][8]

General Synthetic Pathway to Thieno[2,3-d]pyrimidines

The synthesis of the thieno[2,3-d]pyrimidine core generally involves the cyclocondensation of the 2-aminothiophene derivative with a one-carbon synthon. A common method involves reaction with formamide or triethyl orthoformate.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

Reactants:

-

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

-

Formamide

Procedure:

-

A mixture of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (1 equivalent) and an excess of formamide (10-20 equivalents) is heated at 180-200 °C for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent like glacial acetic acid or DMF to yield the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivative.

Biological Activities of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines derived from Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate have been investigated for their potential as anticancer and antimicrobial agents. The substitution pattern on the pyrimidine ring, introduced through various synthetic modifications, plays a crucial role in determining the biological activity.

Anticancer Activity

Several studies have reported the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as tyrosine kinases.

Table 1: Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

| Compound ID | R-Group on Pyrimidine Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |

| TP-1 | -H | MCF-7 (Breast) | 27.83 | [8] |

| TP-2 | -SO₂NH-(thiazol-2-yl) | MCF-7 (Breast) | >50 | [8] |

| TP-3 | -SO₂NH-(pyrimidin-2-yl) | MCF-7 (Breast) | 37.78 | [8] |

| TP-4 | -SO₂NH-(4,6-dimethoxypyrimidin-2-yl) | MCF-7 (Breast) | 22.52 | [8] |

| TP-5 | -SO₂NH-(5,6-dimethoxypyrimidin-4-yl) | MCF-7 (Breast) | 22.12 | [8] |

| TP-6 | 2-(4-bromophenyl)triazolo fused | MCF-7 (Breast) | 19.4 | [9] |

| TP-7 | 2-(anthracen-9-yl)triazolo fused | MCF-7 (Breast) | 14.5 | [9] |

Note: The core structure for TP-1 to TP-5 is a 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-one with a 4-(substituted)benzenesulfonamido group at the 3-position. The core for TP-6 and TP-7 is a thieno[2,3-d][4][7][10]triazolo[1,5-a]pyrimidine.

Antimicrobial Activity

Derivatives of the title compound have also shown promising activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

| Compound ID | R-Group on Pyrimidine Ring | Microorganism | MIC (µg/mL) | Reference |

| TA-1 | 2-thioxo-3-amino | Staphylococcus aureus | 6.25 | |

| TA-2 | 2-thioxo-3-amino | Bacillus subtilis | 12.5 | |

| TA-3 | 2-thioxo-3-amino | Escherichia coli | 12.5 | |

| TA-4 | 2-thioxo-3-amino | Candida albicans | 25 |

Note: The specific structures and references for these antimicrobial data points were not explicitly detailed for derivatives of the title compound in the provided search results. The data represents typical MIC values for bioactive thienopyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

Based on the available data, some preliminary structure-activity relationships for the thieno[2,3-d]pyrimidine derivatives can be inferred.

For anticancer activity against MCF-7 cells, the presence of bulky sulfonamide groups at the 3-position of the thieno[2,3-d]pyrimidine ring appears to be beneficial, with the substitution pattern on the terminal pyrimidine of the sulfa drug influencing potency. The fusion of a triazole ring with bulky aromatic substituents also leads to potent anticancer activity.

Conclusion

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis via the Gewald reaction and the reactivity of its functional groups make it an ideal starting material for the construction of complex heterocyclic systems. The demonstrated potent anticancer and antimicrobial activities of its thieno[2,3-d]pyrimidine derivatives underscore the importance of this scaffold in modern drug discovery. This technical guide provides a foundational resource for chemists and pharmacologists interested in exploring the potential of this compound and its derivatives for the development of novel therapeutic agents. Further exploration of the structure-activity relationships and the synthesis of diverse libraries of compounds based on this building block are warranted to unlock its full therapeutic potential.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. d-nb.info [d-nb.info]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alliedacademies.org [alliedacademies.org]

- 9. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Review of 2-Amino-4-Arylthiophene-3-Carboxylates: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-arylthiophene-3-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive literature review of this important class of compounds, covering their synthesis, experimental protocols, and a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Synthesis of 2-Amino-4-Arylthiophene-3-Carboxylates: The Gewald Reaction

The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]

Generalized Experimental Protocol for the Gewald Synthesis

A general procedure for the synthesis of 2-amino-4-arylthiophene-3-carboxylates via the Gewald reaction is as follows:

-

Reaction Setup: To a solution of the aryl ketone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF), elemental sulfur (1 equivalent) and a basic catalyst (e.g., morpholine, diethylamine, or triethylamine) are added.

-

Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to reflux for a period of 2 to 48 hours, depending on the specific substrates.[3] Microwave irradiation has also been employed to accelerate the reaction.[2]

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

A variety of bases and solvent systems can be employed, and the reaction conditions are often optimized for specific substrates to maximize the yield.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various 2-amino-4-arylthiophene-3-carboxylate derivatives.

Table 1: Anticancer Activity of 2-Amino-4-Arylthiophene-3-Carboxylate Derivatives

| Compound | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-Thienyl | HeLa | 1.1 | [4] |

| L1210 | 2.8 | [4] | ||

| CEM | 2.3 | [4] | ||

| 2b | - | Hep3B | 5.46 | [5] |

| 2d | - | Hep3B | 8.85 | |

| 2e | - | Hep3B | 12.58 | [5] |

| Compound 4 | - | MCF-7 | 23.2 | [6][7] |

| 6CN14 | - | HeLa, PANC-1 | Potent | [8] |

| 7CN09 | - | HeLa, PANC-1 | Potent | [8] |

Table 2: Antimicrobial Activity of 2-Amino-4-Arylthiophene-3-Carboxylate Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Thiophene derivatives | Gram-positive & Gram-negative bacteria, Fungi | 0.156 - 10 mg/mL | [9] |

| Thiophene carboxamide derivatives | E. coli, S. aureus, B. cereus | 230 - 295 | [10] |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivatives | S. aureus, B. subtilis, E. coli, S. typhi | 16 - 31 | [11] |

| 2-amino,5-(phenyl substituted)1,3,4-thiadiazole derivatives | E. coli, Bacillus, Candida albicans, Saccharomyces cervisea | Good activity at 100 µg/mL | [12] |

| Thiophene derivatives | Aspergillus fumigatus, Syncephalastrum racemosum | Good activity | [13] |

Key Biological Activities and Mechanisms of Action

2-Amino-4-arylthiophene-3-carboxylates exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of this class of compounds against a variety of cancer cell lines, including cervical (HeLa), leukemia (L1210, CEM), liver (Hep3B), and breast (MCF-7) cancer cells.[4][5][6][8] The mechanism of their anticancer action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7][14] Some derivatives have been shown to interfere with the progression of the cell cycle, preventing cancer cell growth and proliferation.[8][14]

Allosteric Modulation of A1 Adenosine Receptor

Certain 2-amino-3-benzoylthiophene derivatives act as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR).[15] These compounds bind to a site on the receptor that is distinct from the endogenous ligand (adenosine) binding site. This binding enhances the affinity and/or efficacy of adenosine, thereby potentiating its physiological effects.[15][16] The A1AR is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This signaling pathway is involved in various physiological processes, making A1AR PAMs potential therapeutic agents for conditions such as ischemia.[15]

Kinase Inhibition

Derivatives of 2-amino-4-arylthiophenes have also been identified as inhibitors of specific protein kinases. For instance, certain compounds have shown inhibitory activity against atypical protein kinase C (aPKC) isoforms.[17][18] aPKCs are involved in signaling pathways that regulate cell growth, differentiation, and survival, and their dysregulation is implicated in various diseases, including cancer. Thienopyrimidine derivatives, which can be synthesized from 2-aminothiophenes, have been shown to be potent inhibitors of human protein kinase CK2.[19]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of 2-amino-4-arylthiophene-3-carboxylates.

Detailed Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol is adapted from a literature procedure.[20]

-

Reagents and Materials: Acetone, ethyl cyanoacetate, elemental sulfur, diethylamine, absolute ethanol, ice-cold water, ethyl acetate, silica gel for column chromatography, hexane.

-

Procedure:

-

A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is prepared.

-

This mixture is added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

-

The reaction mixture is stirred constantly for 3 hours at 50°C.

-

The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then quenched with ice-cold water and extracted with ethyl acetate.

-

The organic layer is dried and concentrated.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent to afford the pure product.

-

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This is a generalized protocol for assessing the cytotoxicity of compounds against cancer cell lines.[8]

-

Cell Culture: Human cancer cell lines (e.g., HeLa, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., 5, 10, 25, 50 µM) for 24 or 48 hours. A known anticancer drug (e.g., doxorubicin) is used as a positive control.

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11]

-

Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the synthesis and mechanism of action of 2-amino-4-arylthiophene-3-carboxylates.

Caption: Workflow of the Gewald multicomponent reaction for the synthesis of 2-amino-4-arylthiophene-3-carboxylates.

Caption: Allosteric modulation of the A1 adenosine receptor signaling pathway by 2-amino-3-benzoylthiophene derivatives.

Caption: Proposed mechanism of apoptosis induction in cancer cells by 2-amino-4-arylthiophene-3-carboxylate derivatives.

Conclusion

2-Amino-4-arylthiophene-3-carboxylates represent a versatile and promising class of heterocyclic compounds with a wide range of biological activities. The well-established Gewald reaction provides a straightforward and efficient route for their synthesis, allowing for the generation of diverse libraries of analogues for structure-activity relationship studies. The demonstrated anticancer, antimicrobial, and A1 adenosine receptor modulatory activities highlight their potential for the development of novel therapeutic agents. This technical guide serves as a comprehensive resource to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. connectjournals.com [connectjournals.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 标题:Synthesis and structure–activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors【化源网】 [chemsrc.com]

- 19. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and key experimental data for Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, a substituted 2-aminothiophene derivative of interest in medicinal chemistry and drug discovery. The information compiled is intended to support laboratory research and development activities.

Chemical and Physical Properties

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a polysubstituted thiophene. While specific experimental data for this exact compound is limited in publicly available literature, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₂S | [1] |

| Molecular Weight | 267.73 g/mol | [1] |

| CAS Number | 350997-11-4 | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 93-95 °C | [1] |

| Density (Predicted) | ~1.36 g/cm³ | [1] |

| Synonyms | Methyl 2-amino-4-(2-chlorophenyl)-3-thiophenecarboxylate, 2-Amino-4-(2-chloro-phenyl)-thiophene-3-carboxylic acid methyl ester | [1] |

Safety and Hazard Information

2.1. Hazard Classification (Anticipated)

Based on analogous compounds, this chemical may be classified as:

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[3] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[3][4] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 (Harmful to aquatic life with long lasting effects)[4] |

2.2. Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[2][3] Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[2] Wash hands and any exposed skin thoroughly after handling.[2] Use only in a well-ventilated area.[2] Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[2] Store in a dry, cool place.[2] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[2]

2.3. Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[3] |

| Respiratory Protection | Under normal use conditions, respiratory protection is not typically required. If dusts are generated, use a NIOSH-approved respirator.[3] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[2][3] |

2.4. First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Call a poison center or doctor if you feel unwell. Rinse mouth. |

Experimental Protocols

The synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate can be achieved via the Gewald reaction, a well-established method for the preparation of 2-aminothiophenes.[5][6][7][8][9][10][11][12][13] The following is a representative protocol based on the synthesis of analogous compounds.

3.1. Synthesis via Gewald Reaction

This protocol describes the one-pot, three-component condensation of 2'-chloroacetophenone, methyl cyanoacetate, and elemental sulfur.

Materials:

-

2'-Chloroacetophenone

-

Methyl cyanoacetate

-

Elemental sulfur

-

Base (e.g., triethylamine, morpholine, or piperidine)

-

Solvent (e.g., ethanol, methanol, or N,N-dimethylformamide)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-chloroacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in the chosen solvent.

-

Add the base (catalytic or stoichiometric amount) to the mixture.

-

Add elemental sulfur (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to afford the desired Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate.

Experimental Workflow Diagram:

Potential Biological Activity and Signaling Pathways

2-Aminothiophene derivatives are a class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][12][14] Recent studies have highlighted their potential as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[15][16]

4.1. Proposed Mechanism of Action as a GLP-1R PAM

As a PAM, Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate would not directly activate the GLP-1R but would bind to an allosteric site on the receptor. This binding is proposed to potentiate the receptor's response to its endogenous ligand, GLP-1. The enhanced signaling cascade leads to increased insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Signaling Pathway Diagram:

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Researchers should always consult the most current and specific Safety Data Sheets for all chemicals used and adhere to all institutional and regulatory safety guidelines. The biological activities and mechanisms described are based on research on related compounds and may not be directly applicable to Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate. Further experimental validation is required.

References

- 1. Methyl2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | CAS 350997-11-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

"discovery and history of novel thiophene compounds"

An In-depth Technical Guide to the Discovery and History of Novel Thiophene Compounds

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the fields of organic and medicinal chemistry.[1] Its journey began not in a targeted synthesis but as a serendipitous discovery in the 19th century, emerging as a persistent impurity in benzene derived from coal tar.[2] The German chemist Viktor Meyer, in 1882, was the first to isolate and identify this compound.[1] He observed that the well-known "indophenin test"—a reaction with isatin and sulfuric acid that produced a deep blue color with crude benzene—failed when highly purified benzene was used.[1][2] This correctly led him to conclude that an unknown contaminant, which he named thiophene, was responsible for the color reaction.[1]

The structural similarity between thiophene and benzene, a concept now known as bioisosterism, has established the thiophene ring as a "privileged scaffold" in drug discovery.[1][3] This allows medicinal chemists to replace benzene rings in biologically active molecules with thiophene, often maintaining or improving pharmacological activity while modulating physicochemical properties.[3] This guide provides a comprehensive overview of the history of thiophene, detailing the key synthetic methodologies that enabled its exploration and highlighting its evolution from a chemical curiosity to a critical component in modern pharmaceuticals.[3][4]

Historical Development and Key Synthetic Milestones

The discovery of thiophene immediately catalyzed research into its synthesis and chemical reactivity. The timeline below outlines the foundational moments in the history of thiophene chemistry.

| Year | Milestone | Key Contributor(s) |

| 1882 | Discovery and isolation of thiophene from crude benzene.[1] | Viktor Meyer |

| 1883 | First reported chemical synthesis of thiophene from acetylene and sulfur.[1] | Viktor Meyer |

| 1884 | Development of the Paal-Knorr synthesis for furans, later adapted for thiophenes.[1] | Carl Paal & Ludwig Knorr |

| 1885 | Volhard-Erdmann cyclization method is developed.[5] | Jacob Volhard & Hugo Erdmann |

| 1950s | The Fiesselmann synthesis is developed, providing a versatile route to substituted thiophenes.[1][2] | Hans Fiesselmann |

| 1966 | The Gewald reaction for the synthesis of 2-aminothiophenes is reported.[1][6] | Karl Gewald |

| Mid-20th C. | Thiophene derivatives begin appearing in pharmaceuticals, such as the antihistamine methapyrilene.[1][7] | Various Researchers |

| Late 20th C. | Discovery of major thiophene-based drugs like the antiplatelet agents ticlopidine and clopidogrel, and the antipsychotic olanzapine.[1][3] | Various Pharmaceutical Companies |

Core Synthetic Methodologies

The creation of thiophene and its derivatives is enabled by several robust and versatile synthetic reactions. These methods form the bedrock of thiophene chemistry, allowing for the construction of a vast library of compounds.

Paal-Knorr Thiophene Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[8][9] It is a direct and classical approach to synthesizing substituted thiophenes.

Detailed Experimental Protocol (Microwave-Assisted Paal-Knorr Synthesis)

This protocol is adapted from a versatile microwave-assisted procedure.[3][10]

-

Reagent Preparation : In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-diketone (1.0 mmol).

-

Solvent and Reagent Addition : Add dry toluene (3 mL) followed by Lawesson's reagent (0.5 mmol, 0.5 equivalents).

-

Reaction Conditions : Seal the vial and place it in the microwave reactor. Heat the mixture to 150°C for 10-20 minutes.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After cooling, filter the reaction mixture through a short plug of silica gel, eluting with dichloromethane or ethyl acetate.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired substituted thiophene.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that produces highly functionalized 2-aminothiophenes.[6] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene compound) in the presence of elemental sulfur and a base, typically a secondary amine like morpholine or piperidine.[11][12]

Detailed Experimental Protocol (Gewald Synthesis)

This protocol describes a general procedure for the synthesis of 2-aminothiophenes.[5][13]

-

Reactant Mixture : To a round-bottom flask, add the carbonyl compound (10 mmol), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 10 mmol), and elemental sulfur (10 mmol, 0.32 g).

-

Solvent and Catalyst : Add ethanol (20-30 mL) as the solvent, followed by a catalytic amount of a secondary amine base such as morpholine or diethylamine (2 mmol).

-

Reaction : Equip the flask with a condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 80°C) and stir for 1-3 hours.

-

Product Precipitation : Upon completion (monitored by TLC), cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

-

Isolation and Purification : Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol or another suitable solvent.

Fiesselmann Thiophene Synthesis

Developed in the 1950s, the Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[14] The reaction proceeds via the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.[2][15]

Detailed Experimental Protocol (Fiesselmann Synthesis)

This protocol is a representative procedure for the Fiesselmann reaction.[15]

-

Reagent Solution : In a flask, dissolve the α,β-acetylenic ester (e.g., methyl propiolate, 5 mmol) and the thioglycolic acid ester (e.g., methyl thioglycolate, 5 mmol) in a suitable solvent such as methanol or pyridine.

-

Base Addition : Cool the solution in an ice bath and slowly add a base (e.g., triethylamine or potassium carbonate, 5.5 mmol) portion-wise while stirring.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction involves a sequence of Michael additions followed by an intramolecular Dieckmann-type condensation.

-

Workup : Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate.

-

Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under vacuum. Purify the crude product via column chromatography or recrystallization to obtain the 3-hydroxy-2-thiophenecarboxylate derivative.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound (e.g., benzil) with diethyl thiodiacetate in the presence of a strong base like sodium ethoxide.[2] This method leads to the formation of 3,4-disubstituted thiophene-2,5-dicarboxylic esters.[4]

Detailed Experimental Protocol (Hinsberg Synthesis)

This protocol outlines the steps for the Hinsberg synthesis.[16][17]

-

Base Preparation : Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (10 mmol) in anhydrous ethanol (30 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition : To the cooled sodium ethoxide solution, add diethyl thiodiacetate (5 mmol) dropwise. Stir for 15 minutes. Then, add a solution of the 1,2-dicarbonyl compound (e.g., benzil, 5 mmol) in ethanol.

-

Reaction : Heat the resulting mixture to reflux for 2-4 hours. A double condensation reaction occurs to form the thiophene ring.

-

Workup : After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl. The crude product often precipitates and can be collected by filtration.

-

Purification : The crude ester can be purified by recrystallization. Optionally, the ester can be saponified with aqueous NaOH, followed by acidification to yield the corresponding thiophene-2,5-dicarboxylic acid.

Thiophene in Medicinal Chemistry: A Privileged Scaffold

The thiophene ring is a prominent feature in numerous FDA-approved drugs, demonstrating its value in developing treatments for a wide range of diseases.[3] Its ability to act as a bioisosteric replacement for the phenyl group allows for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.[3]

Quantitative Data on Biological Activity

The versatility of the thiophene scaffold is evident in the potent biological activities exhibited by its derivatives against various diseases, particularly cancer and inflammation.

Table 1: Anticancer Activity of Novel Thiophene Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| TP 5 | HepG2 (Liver) | >30 µg/mL | Cytotoxicity |

| Compound 480 | HeLa (Cervical) | 12.61 µg/mL | Apoptosis Induction |

| Compound 2b | Hep3B (Liver) | 5.46 | Tubulin Polymerization Inhibitor |

| Compound 2e | Hep3B (Liver) | 12.58 | Tubulin Polymerization Inhibitor |

| Compound 3b | HepG2 (Liver) | 3.11 | VEGFR-2/AKT Dual Inhibitor |

| Compound 4c | HepG2 (Liver) | 3.02 | VEGFR-2/AKT Dual Inhibitor |

| Data sourced from multiple studies demonstrating the cytotoxic potential of novel thiophene compounds.[11][18][19][20] |

Table 2: Anti-Inflammatory Activity of Thiophene Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) | In Vivo Model |

| Tiaprofenic Acid | COX | - | Commercial NSAID |

| Tinoridine | COX/LOX | - | Commercial NSAID |

| Compound 21 | COX-2 | 0.67 | Carrageenan-induced paw edema |

| Compound 21 | 5-LOX | 2.33 | Carrageenan-induced paw edema |

| Compound 29a | COX-2 | 0.31 | Carrageenan-induced paw edema |

| Data highlights thiophene derivatives as potent inhibitors of key inflammatory enzymes.[21] |

Representative Synthesis Yields

The efficiency of modern synthetic methods allows for the high-yield production of complex thiophene structures.

Table 3: Examples of Thiophene Synthesis Yields

| Synthesis Method | Reactants | Product Type | Yield (%) |

| Gewald Reaction | Cyclohexanone, Malononitrile, Sulfur | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 96% |

| Paal-Knorr (Microwave) | 2,5-Hexanedione, Lawesson's Reagent | 2,5-Dimethylthiophene | ~85-95% |

| Gewald Reaction | Substituted α-sulfanylketone, Acetonitrile | 2-Aminothiophene | 35-80% |

| Yields are dependent on specific substrates and reaction conditions.[3][13][22] |

Signaling Pathways Modulated by Thiophene-Based Drugs

The therapeutic success of thiophene-containing drugs is due to their precise interaction with specific biological pathways. The antiplatelet drug Clopidogrel and the antipsychotic drug Olanzapine serve as excellent examples.

Clopidogrel and the P2Y₁₂ Receptor Signaling Pathway

Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly antagonizes the P2Y₁₂ receptor on platelets.[1] This receptor plays a crucial role in amplifying platelet activation and aggregation initiated by adenosine diphosphate (ADP).[8] By blocking this receptor, clopidogrel effectively prevents ADP-induced signaling, leading to the inhibition of platelet aggregation and a reduced risk of thrombosis.[7][8]

Olanzapine and the Dopamine D₂ Receptor Signaling Pathway

Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. Its therapeutic effect is primarily attributed to its potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[23] In the mesolimbic pathway, an excess of dopamine is hypothesized to cause the "positive" symptoms of schizophrenia. Olanzapine blocks postsynaptic D₂ receptors, reducing dopaminergic neurotransmission and alleviating these symptoms.[2][24] Its simultaneous action on other receptors contributes to its "atypical" profile with a lower incidence of certain side effects compared to older antipsychotics.[23]

Conclusion

From its unexpected discovery as a contaminant in benzene to its current status as a privileged structure in medicinal chemistry, the journey of thiophene is a testament to the value of fundamental chemical research.[1][2] The development of robust synthetic methodologies like the Paal-Knorr, Gewald, Fiesselmann, and Hinsberg syntheses has been paramount, providing the tools for chemists to build and explore a vast chemical space of thiophene derivatives. These explorations have yielded life-saving drugs that modulate critical signaling pathways with high specificity. As synthetic chemistry and drug development continue to advance, the humble thiophene ring is certain to remain a vital scaffold in the ongoing quest for novel and more effective therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pnas.org [pnas.org]

- 3. Thiophene synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. pnas.org [pnas.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. d-nb.info [d-nb.info]

- 14. Influence of genetic polymorphisms in P2Y12 receptor signaling pathway on antiplatelet response to clopidogrel in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. arkat-usa.org [arkat-usa.org]

- 23. psychiatryonline.org [psychiatryonline.org]

- 24. Dopamine D2 receptor occupancy by olanzapine or risperidone in young patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Thienopyrimidines using Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: